[(6-Chlorohexyl)oxy](1,1-dimethylethyl)dimethylsilane
Overview
Description
(6-Chlorohexyl)oxydimethylsilane is a chemical compound with the molecular formula C12H27ClOSi and a molecular weight of 250.88 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
The synthesis of (6-Chlorohexyl)oxydimethylsilane typically involves the reaction of 6-chlorohexanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The industrial production methods are similar but may involve larger scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(6-Chlorohexyl)oxydimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Chlorohexyl)oxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Chlorohexyl)oxydimethylsilane involves its ability to form stable bonds with various substrates. The molecular targets include hydroxyl groups in organic molecules, which it can protect by forming silyl ethers. The pathways involved in its reactions are typically nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
(6-Chlorohexyl)oxydimethylsilane can be compared with other silyl ethers such as:
Trimethylsilyl chloride: Commonly used for similar protection reactions but has different reactivity and stability.
Triisopropylsilyl chloride: Offers greater steric hindrance and stability but is more expensive.
Tert-butyldimethylsilyl chloride: Similar in structure but differs in the length of the alkyl chain, affecting its reactivity and applications.
These comparisons highlight the unique properties of (6-Chlorohexyl)oxydimethylsilane, such as its balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl-(6-chlorohexoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITKGSRLLBWWDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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